1-(Benzo[b]thiophen-6-yl)piperazine
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Overview
Description
1-(Benzo[b]thiophen-6-yl)piperazine is a chemical compound that features a piperazine ring attached to a benzo[b]thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(Benzo[b]thiophen-6-yl)piperazine can be achieved through several routes. One notable method involves the Buchwald-Hartwig amination reaction. In this process, N-Boc-piperazine is coupled with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst. This reaction is efficient and can be performed with a low catalyst loading, yielding the desired product in high purity .
Another approach involves the reaction of aryne intermediates with alkynyl sulfides. This method allows for the formation of benzo[b]thiophene derivatives in a one-step intermolecular manner . The choice of synthetic route depends on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
1-(Benzo[b]thiophen-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the substituents on the starting material .
Scientific Research Applications
1-(Benzo[b]thiophen-6-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, including antipsychotic drugs like brexpiprazole.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is employed in the study of receptor binding and bioactivation processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-6-yl)piperazine involves its interaction with specific molecular targets. For instance, in the context of brexpiprazole, the compound acts as a partial agonist at dopamine D2 receptors and a potent antagonist at serotonin 5-HT2A receptors. This dual activity contributes to its therapeutic effects in the treatment of schizophrenia and major depressive disorders .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-6-yl)piperazine can be compared to other compounds with similar structures, such as:
Aripiprazole: Another antipsychotic drug with a similar mechanism of action but different side effect profiles.
Thiophene Derivatives: Compounds like sertaconazole and raloxifene, which also contain the thiophene ring and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of the piperazine and benzo[b]thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-6-yl)piperazine |
InChI |
InChI=1S/C12H14N2S/c1-2-11(14-6-4-13-5-7-14)9-12-10(1)3-8-15-12/h1-3,8-9,13H,4-7H2 |
InChI Key |
MMITVXXLENXLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)C=CS3 |
Origin of Product |
United States |
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